molecular formula C12H11Br2N B13665683 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide

2-(3-(Bromomethyl)phenyl)pyridine hydrobromide

Cat. No.: B13665683
M. Wt: 329.03 g/mol
InChI Key: OOLMSOBOZIRNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C12H10BrN·HBr. It is a derivative of pyridine and is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-(3-methylphenyl)pyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Bromomethyl)phenyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Corresponding amines or alcohols.

Scientific Research Applications

2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 2-Picolyl bromide hydrobromide

Uniqueness

2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C12H11Br2N

Molecular Weight

329.03 g/mol

IUPAC Name

2-[3-(bromomethyl)phenyl]pyridine;hydrobromide

InChI

InChI=1S/C12H10BrN.BrH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;/h1-8H,9H2;1H

InChI Key

OOLMSOBOZIRNQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.